

# A Technical Guide to the Historical Clinical Trials of Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal historical clinical trials of **Penicillin G**, a cornerstone of modern antibiotic therapy. We delve into the foundational experiments that established its efficacy, presenting the available quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided to offer a comprehensive understanding of the methodologies employed during this transformative period in medicine.

# Pre-Clinical Animal Studies: The Foundation of Penicillin Therapy

Before its introduction to humans, the efficacy and safety of penicillin were first established in a series of crucial animal experiments conducted by Howard Florey's team at the University of Oxford. These trials provided the essential evidence to proceed with human testing.

# Experimental Protocol: Mouse Protection Test (Florey et al., 1940)

The primary animal model used was the mouse protection test, designed to evaluate the in vivo antibacterial activity of penicillin against virulent streptococci.

- Animal Model: Albino mice.
- Infectious Agent: Virulent strains of Streptococcus pyogenes.



#### Procedure:

- A lethal dose of streptococci was administered to a cohort of mice.
- The cohort was divided into a treatment group and a control group.
- The treatment group received injections of penicillin at specified intervals.
- The control group received no treatment.
- Mortality and survival rates were recorded for both groups over a set period.

### **Quantitative Data from Early Mouse Protection Tests**

The initial experiments demonstrated a remarkable protective effect of penicillin.

| Experiment   | No. of Mice | No. of Mice | Treatment                | Outcome                              | Outcome   |
|--------------|-------------|-------------|--------------------------|--------------------------------------|-----------|
| Date         | (Treated)   | (Control)   | Regimen                  | (Treated)                            | (Control) |
| May 25, 1940 | 4           | 4           | Injections of penicillin | All survived<br>for days to<br>weeks | All died  |

### The First Human Trials: A New Era in Medicine

The promising results from animal studies led to the cautious initiation of human trials in the early 1940s. These early clinical investigations, though often limited by the scarce supply of penicillin, laid the groundwork for its widespread use.

# The Case of Albert Alexander: The First Human Subject (1941)

The first administration of penicillin to a human patient for a therapeutic effect was a landmark event, despite its tragic conclusion due to supply shortages.

Patient: Albert Alexander, a 43-year-old police constable.



- Condition: Severe, life-threatening staphylococcal and streptococcal infection with abscesses on his face, shoulder, and lungs, which had not responded to sulfa drugs.
- Treatment Protocol:
  - An initial intravenous injection of 200 milligrams of penicillin was administered on February 12, 1941.
  - This was followed by subsequent injections every three hours.
- Outcome:
  - Remarkable improvement was observed within days, with the infection beginning to resolve.
  - However, the limited supply of penicillin was exhausted after five days of treatment.
  - The infection relapsed, and the patient ultimately succumbed to the illness on March 15, 1941.

This case tragically highlighted the critical need for large-scale production of penicillin.

## **Early Clinical Trials for Various Infections**

Following the initial human trials, the use of penicillin expanded to treat a range of bacterial infections, particularly in military and civilian populations during World War II. The Committee on Chemotherapeutic and Other Agents, chaired by Dr. Chester Keefer, played a crucial role in coordinating these trials in the United States.

Early trials demonstrated significant success in treating infections caused by Staphylococcus aureus and Streptococcus species.



| Infection Type                         | Patient Cohort<br>(Approx.) | Dosage Range<br>(Units/day) | Duration of<br>Treatment | Reported<br>Cure/Improve<br>ment Rate |
|----------------------------------------|-----------------------------|-----------------------------|--------------------------|---------------------------------------|
| Severe<br>Staphylococcal<br>Infections | -                           | 40,000 - 100,000            | Several days             | Favorable outcomes in many cases      |
| Streptococcal<br>Infections            | -                           | 12,000 - 60,000             | -                        | High success rates reported           |

The introduction of penicillin dramatically reduced the mortality rate associated with bacterial pneumonia. Before penicillin, the fatality rate for pneumococcal pneumonia was as high as 30-40%.[1] Following the widespread use of penicillin in the late 1940s, the mortality rate for pneumonia decreased by approximately 58%.[1]

| Condition           | Pre-Penicillin Mortality<br>Rate | Post-Penicillin Mortality<br>Rate (WWII Soldiers) |  |
|---------------------|----------------------------------|---------------------------------------------------|--|
| Bacterial Pneumonia | 30-40%[1]                        | Fell to less than 1%                              |  |

During World War II, penicillin proved to be a vital tool in the management of gas gangrene in wounded soldiers.

| Condition | Patient Cohort | Dosage Range (Units/day) | Outcome | | :--- | :--- | :--- | Gas Gangrene (WWII) | Wounded Soldiers | 10,000 - 25,000 (every 4 hours) | Significant reduction in mortality and amputations |

Penicillin became the standard treatment for gonorrhea in the 1940s, demonstrating high cure rates.

| Condition | Patient Cohort | Dosage                | Reported Cure<br>Rate |
|-----------|----------------|-----------------------|-----------------------|
| Gonorrhea | -              | 100,000 units (total) | High                  |



Early trials for subacute bacterial endocarditis were initially met with mixed results due to inadequate dosing. Later studies with higher doses and longer durations of treatment showed more promising outcomes.

| Study                                      | Patient Cohort | Total Dosage<br>(Florey Units) | Duration of<br>Treatment | Outcome                  |
|--------------------------------------------|----------------|--------------------------------|--------------------------|--------------------------|
| National Research Council (early trial)[1] | 17             | 240,000 -<br>1,760,000[1]      | 9 - 26 days[1]           | Disappointing results[1] |

## **Experimental Workflows and Logical Relationships**

The following diagrams illustrate the key workflows and logical progressions in the historical clinical trials of **penicillin G**.



Click to download full resolution via product page

Caption: Workflow from discovery to widespread use of penicillin.





Click to download full resolution via product page

Caption: Protocol for the mouse protection test.





Click to download full resolution via product page

Caption: Clinical progression of Albert Alexander's case.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. acpjournals.org [acpjournals.org]



 To cite this document: BenchChem. [A Technical Guide to the Historical Clinical Trials of Penicillin G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562288#historical-clinical-trials-of-penicillin-g]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com